molecular formula C14H13FN4O B276615 N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine

N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B276615
M. Wt: 272.28 g/mol
InChI Key: GYXSNXDYZJKQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction using a fluorobenzene derivative.

    Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Coupling of the furan and triazole moieties: This step may involve a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-chlorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
  • N-{[5-(4-bromophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
  • N-{[5-(4-methylphenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine

Uniqueness

The presence of the fluorophenyl group in N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-5-methyl-4H-1,2,4-triazol-3-amine imparts unique electronic properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C14H13FN4O

Molecular Weight

272.28 g/mol

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C14H13FN4O/c1-9-17-14(19-18-9)16-8-12-6-7-13(20-12)10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H2,16,17,18,19)

InChI Key

GYXSNXDYZJKQRF-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.